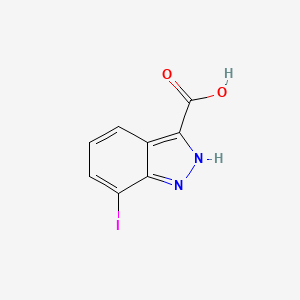![molecular formula C18H14O4 B15063349 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- CAS No. 525599-68-2](/img/structure/B15063349.png)
4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is a chemical compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a phenylmethyl acetate group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate typically involves the reaction of chromene derivatives with phenylmethyl acetate under specific conditions. One common method involves the use of a base-catalyzed reaction where the chromene derivative is reacted with phenylmethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives. Substitution reactions can result in various functionalized chromene derivatives .
Applications De Recherche Scientifique
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranosid: This compound has a similar chromene structure but with additional glucopyranosyl groups.
8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another chromene derivative with additional hydroxyl and methoxy groups.
Uniqueness
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is unique due to its specific combination of a chromene moiety with a phenylmethyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
525599-68-2 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
[(4-oxochromen-2-yl)-phenylmethyl] acetate |
InChI |
InChI=1S/C18H14O4/c1-12(19)21-18(13-7-3-2-4-8-13)17-11-15(20)14-9-5-6-10-16(14)22-17/h2-11,18H,1H3 |
Clé InChI |
ORAHIZPKKFNQFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
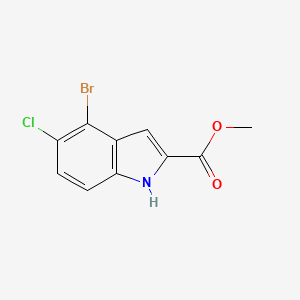
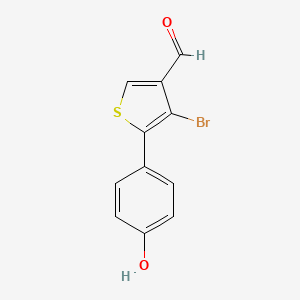
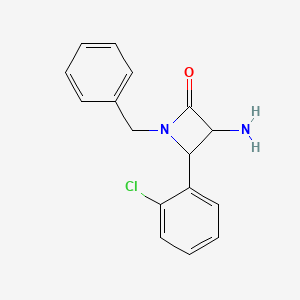
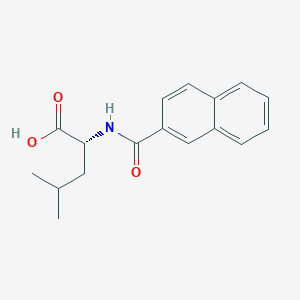
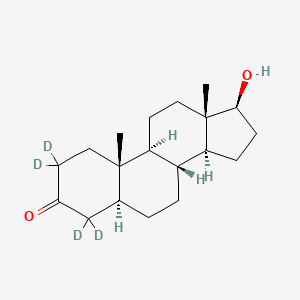
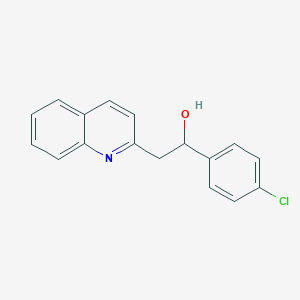
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)


![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)

